molecular formula C23H28N2O5 B3857943 ethyl (2-{2-[(5-isopropyl-2-methylphenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetate

ethyl (2-{2-[(5-isopropyl-2-methylphenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetate

Cat. No.: B3857943
M. Wt: 412.5 g/mol
InChI Key: ASLIVPYHPUSMRU-ZMOGYAJESA-N
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Description

This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are characterized by the presence of a carbonyl group adjacent to an ether group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an alcohol with an acid in the presence of a catalyst to form the ester . The specific reactants and conditions would depend on the exact structure of the desired product .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of ester, ether, and aromatic functional groups . The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

As an ester, this compound would be expected to undergo reactions characteristic of this class of compounds . For example, it could be hydrolyzed to form an alcohol and an acid . It might also undergo reactions at the aromatic ring, depending on the exact structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on the specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and use . As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its potential applications . These might include its development as a pharmaceutical, its use in chemical synthesis, or its potential as a material in various industries .

Properties

IUPAC Name

ethyl 2-[2-[(E)-[[2-(2-methyl-5-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-5-28-23(27)15-30-20-9-7-6-8-19(20)13-24-25-22(26)14-29-21-12-18(16(2)3)11-10-17(21)4/h6-13,16H,5,14-15H2,1-4H3,(H,25,26)/b24-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLIVPYHPUSMRU-ZMOGYAJESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C=NNC(=O)COC2=C(C=CC(=C2)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=CC=CC=C1/C=N/NC(=O)COC2=C(C=CC(=C2)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl (2-{2-[(5-isopropyl-2-methylphenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetate
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ethyl (2-{2-[(5-isopropyl-2-methylphenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetate
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ethyl (2-{2-[(5-isopropyl-2-methylphenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetate
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ethyl (2-{2-[(5-isopropyl-2-methylphenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetate
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ethyl (2-{2-[(5-isopropyl-2-methylphenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetate
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ethyl (2-{2-[(5-isopropyl-2-methylphenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetate

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